methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate
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Overview
Description
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[440]dec-3-yl]acetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves multiple steps. One common method includes the cyclization of glycine-derived enamino amides under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at reflux temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include:
1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]-5-decen-9-one: Shares a bicyclic structure but differs in functional groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in having a bicyclic core but with different substituents.
Methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[44
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[3-oxo-1-(phenylcarbamoyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-25-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(24)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,24)(H,20,23) |
InChI Key |
VTPONXILNBKQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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